molecular formula C13H20N4O B7502927 (5-cyclopropyl-1H-pyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone

(5-cyclopropyl-1H-pyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone

Cat. No.: B7502927
M. Wt: 248.32 g/mol
InChI Key: VEUDKDSNRNPNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-cyclopropyl-1H-pyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPPEM and is a member of the pyrazole family of compounds. CPPEM has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

CPPEM acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is a neurotransmitter that is involved in the communication between neurons. By blocking the activation of the NMDA receptor, CPPEM can modulate the excitability of neurons and regulate synaptic plasticity.
Biochemical and Physiological Effects:
CPPEM has been shown to have various biochemical and physiological effects in scientific studies. In animal studies, CPPEM has been shown to improve cognitive function and memory retention. CPPEM has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia or oxidative stress. Additionally, CPPEM has been shown to have analgesic effects by modulating the transmission of pain signals in the spinal cord.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPPEM in scientific experiments is its high selectivity for the NMDA receptor. This selectivity allows for more precise modulation of neuronal activity and synaptic plasticity. Additionally, CPPEM has a low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of using CPPEM is its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

CPPEM has shown promising results in scientific research and has the potential for various future applications. One future direction for CPPEM is in the development of new treatments for neurological diseases such as Alzheimer's disease and Parkinson's disease. Additionally, CPPEM could be used in the development of new analgesic drugs for the treatment of chronic pain. Further studies are needed to fully understand the potential applications of CPPEM and its mechanisms of action.

Synthesis Methods

CPPEM can be synthesized using various methods, including the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure CPPEM.

Scientific Research Applications

CPPEM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CPPEM is in the field of neuroscience. CPPEM has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. CPPEM has been used in studies to investigate the role of the NMDA receptor in various neurological diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Properties

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-16-5-7-17(8-6-16)13(18)12-9-11(14-15-12)10-3-4-10/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDKDSNRNPNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.